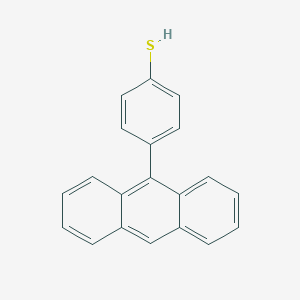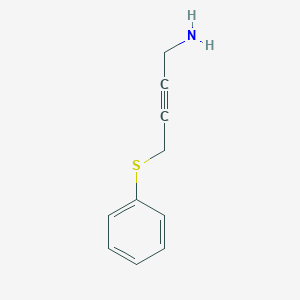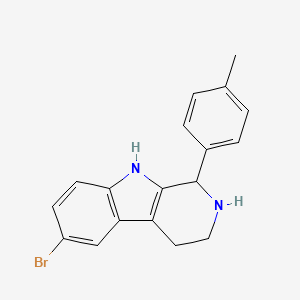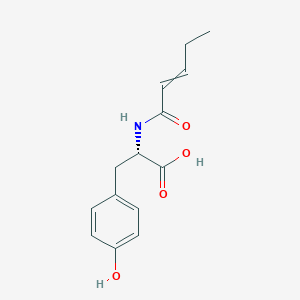
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a decyloxy group, and a hydroxymethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the decyloxy and hydroxymethyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenol ring. The decyloxy group can be introduced through an etherification reaction using decanol and an appropriate catalyst. The hydroxymethyl group is often introduced via a formylation reaction followed by reduction to the hydroxymethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the phenol.
Reduction: Debrominated phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The decyloxy group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
相似化合物的比较
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of a decyloxy group.
2-Bromo-4-(decyloxy)phenol: Similar structure but with the decyloxy group at a different position on the phenol ring.
3-Bromo-5-(hydroxymethyl)phenol: Similar structure but with the bromine atom at a different position.
Uniqueness
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is unique due to the specific combination of substituents on the phenol ring. The presence of both a long-chain alkoxy group and a hydroxymethyl group provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
820958-28-9 |
|---|---|
分子式 |
C17H27BrO3 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
2-bromo-3-decoxy-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C17H27BrO3/c1-2-3-4-5-6-7-8-9-10-21-16-12-14(13-19)11-15(20)17(16)18/h11-12,19-20H,2-10,13H2,1H3 |
InChI 键 |
SDHJNSGKFWBYFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1Br)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)



![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
